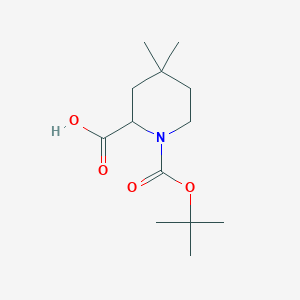

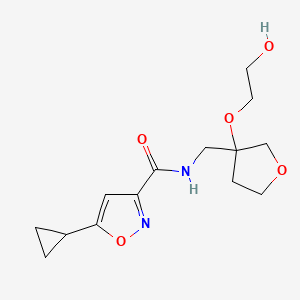

![molecular formula C13H12N2O4 B2668724 N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034261-76-0](/img/structure/B2668724.png)

N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d][1,3]dioxole is a structural motif found in many natural products and synthetic compounds . It’s often used in medicinal chemistry due to its diverse biological activities . Isoxazol, another component of the compound you’re asking about, is a five-membered heterocyclic azole ring that’s used as a versatile structural motif and an important intermediate to access various pharmacologically active heterocycles .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various spectroscopic techniques and elemental analysis . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . The structure is often further analyzed using techniques like Hirshfeld surface analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of various organoselenium compounds . These reactions are often studied using multinuclear NMR, IR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using techniques like thermogravimetric analysis . The properties often depend on the specific substituents on the compound .Scientific Research Applications

Design and Synthesis of Novel Compounds

Research has led to the design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists, aiming to explore their potential as faster-acting antidepressants/anxiolytics with a reduced side-effect burden. Such compounds, including analogs with similar structures, demonstrate high selectivity and excellent activity in vivo, suggesting their utility in addressing mental health disorders (Bromidge et al., 2010).

Activation and Functionalization of C-H Bonds

The development of bidentate auxiliaries for Pd-catalyzed C(sp(3))-H bond activation demonstrates the compound's role in facilitating selective and efficient arylation and alkylation. This research avenue opens up new possibilities for the synthesis of non-natural amino acids and highlights the compound's versatility in chemical synthesis (Pasunooti et al., 2015).

Antimicrobial and Antiviral Applications

Compounds related to N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate potential applications in combating microbial infections and highlight the therapeutic value of such compounds in treating diseases caused by bacteria (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnaginone and khellinone has revealed their potential as anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibitory activity, analgesic effects, and anti-inflammatory properties, suggesting their utility in developing treatments for inflammatory conditions (Abu‐Hashem et al., 2020).

Exploration of Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase II and VII. These studies reveal the potential of such compounds in developing treatments for conditions like glaucoma and neuropathic pain, highlighting the therapeutic applications of carbonic anhydrase inhibitors (Altug et al., 2017).

Mechanism of Action

Future Directions

The future research directions for similar compounds often involve the synthesis and evaluation of novel organoselenium compounds . There’s also interest in exploring the potential applications of these compounds in various fields like organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-10(6-15-19-8)5-14-13(16)9-2-3-11-12(4-9)18-7-17-11/h2-4,6H,5,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCNGUFRXAEBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

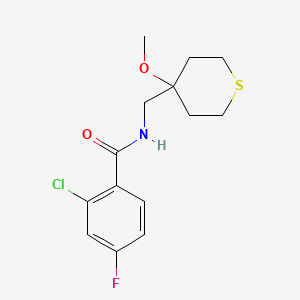

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)

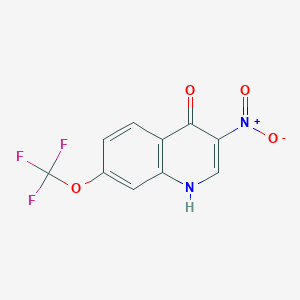

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)

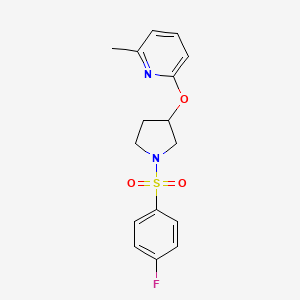

![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)

![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)

![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)

![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)

![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)